バナジルオキサラート

説明

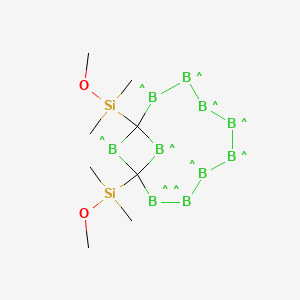

Vanadyl Oxalate is a chemical compound that has been extensively studied for its unique chemical and physical properties. It forms the basis for a variety of complex structures and reactions, including the synthesis of Vanadyl Oxalatophosphate compounds and binuclear oxo-vanadium(IV) complexes, which are characterized by their distinct molecular structures and potential applications in catalysis and material science.

Synthesis Analysis

The synthesis of Vanadyl Oxalate and its derivatives often involves hydrothermal methods and reactions with other compounds such as V2O5 and VOSO4·5H2O. These processes result in complex structures like Vanadyl Oxalatophosphate compounds and binuclear oxo-vanadium(IV) complexes with oxalate bridges, highlighting the versatility and reactivity of Vanadyl Oxalate in forming diverse molecular architectures (Do, Bontchev, & Jacobson, 2001) (Triki, Bérézovsky, Pala, & Garland, 2000).

Molecular Structure Analysis

Vanadyl Oxalate compounds exhibit a wide range of molecular structures, from two-dimensional anionic layers to complex binuclear species with oxalate ligands. These structures are elucidated through techniques like single-crystal X-ray diffraction and infrared spectroscopy, revealing the coordination of oxalate and phosphate anions to vanadium cations in layered frameworks or as bridging ligands in binuclear complexes (Shi, Paz, Rocha, Klinowski, & Trindade, 2005).

Chemical Reactions and Properties

Vanadyl Oxalate participates in a variety of chemical reactions, leading to the formation of different compounds depending on the reaction conditions. For example, thermal treatment can transform Vanadyl Oxalatophosphate to (VO)2P2O7, a catalyst for oxidation reactions. The reactivity of Vanadyl Oxalate with hydrogen peroxide and other reagents underlines its potential in oxidative processes and catalysis (Kouvatas, Alonzo, Bataille, Polles, Roiland, Louarn, & Fur, 2017).

Physical Properties Analysis

The physical properties of Vanadyl Oxalate compounds, such as magnetic susceptibility and thermogravimetric behavior, are closely tied to their molecular structures. These properties are crucial for understanding the stability, magnetic interactions, and thermal behavior of Vanadyl Oxalate and its derivatives, which have implications for their practical applications (Tsai, Wang, Huang, & Lii, 1999).

Chemical Properties Analysis

The chemical behavior of Vanadyl Oxalate, especially in reactions with oxidants like hydrogen peroxide or in the presence of activators such as oxalic acid, demonstrates its role in catalytic processes and the potential for generating a variety of vanadium-based catalysts. These reactions underscore the versatility of Vanadyl Oxalate in synthetic chemistry and catalysis (Pokutsa, Kubaj, Zaborovskyi, Maksym, Paczeŝniak, Myśliwiec, Bidzińska, Muzart, & Sobkowiak, 2017).

科学的研究の応用

有機太陽電池

バナジルオキサラート (VOC 2 O 4) は、有機太陽電池 (OSC) のホール輸送層 (HTL) として特定されています。 OSC において、高い電力変換効率 (PCE)、良好な安定性、および高い厚さ許容値を実現します {svg_1}。 VOC 2 O 4 薄膜は、水溶液から ITO/ガラス基板上にスピンコートし、100 °C で熱アニールすることにより、容易に調製することができ、高い透過率、導電率、および仕事関数を示します {svg_2}.

触媒

バナジルオキサラートは、さまざまな化学反応において触媒として使用されます。 例えば、α-ヒドロキシエステルをα-ケトエステルに分子状酸素で選択的に触媒酸化するために、硝酸亜鉛と組み合わせて使用されてきました {svg_3}。 穏やかな反応条件下で、メチル DL-マンデラートまたはメチルラクテートの最大 99% の変換を、対応するα-ケトエステルの高い選択性で容易に達成できました {svg_4}.

センサー

バナジルオキサラートは、その独自の特性により、センサーの開発に使用されています。ただし、この分野におけるその用途の詳細については、検索結果では明らかになっていません。

エネルギー貯蔵デバイス

バナジルオキサラートは、エネルギー貯蔵デバイスにも使用されています。この分野におけるその用途の正確な性質は、検索結果では明らかになっていません。

作用機序

Target of Action

Vanadyl oxalate, with the chemical formula VOC2O4 , is a salt of tetravalent vanadium . . These enzymes play crucial roles in various biological processes, and their modulation can lead to significant changes in cellular function.

Mode of Action

The mode of action of vanadyl oxalate is multifaceted and depends on the specific application. In some cases, it acts as a Lewis acid catalyst, facilitating chemical reactions by accepting electron pairs from reactants. In other instances, it might interact with biological molecules, influencing cellular processes. For example, vanadate can form stable complexes with enzyme targets, thus inhibiting the enzyme .

Biochemical Pathways

Vanadyl oxalate may affect several biochemical pathways. For instance, it has been suggested that vanadate can inhibit glycolysis, a critical pathway for energy production in cells . This inhibition presumably results because vanadium adopts a stable structure that resembles the transition state of phosphate during the reactions involving these enzymes .

Pharmacokinetics

Studies on vanadyl sulfate, another vanadium compound, have shown that it exhibits dose-dependent accumulation in serum . The total serum vanadium concentration distribution fits a one-compartment open model with a first-order rate constant for excretion . These findings may provide some insights into the pharmacokinetics of vanadyl oxalate, although direct studies are needed.

Result of Action

It’s known that the thermal decomposition of vanadyl oxalate results in the formation of vanadium dioxide . This process could potentially influence various cellular processes, given the diverse roles of vanadium compounds in biological systems.

Action Environment

The action, efficacy, and stability of vanadyl oxalate can be influenced by various environmental factors. For instance, the thermal decomposition of vanadyl oxalate supported on CeO2 solid was analyzed in a flow of dried air from room temperature up to 350°C . The results demonstrated that after the impregnation of CeO2 solid by a vanadyl oxalate solution, cerium and vanadium(V) oxalates were evidenced . This suggests that the environment, including temperature and the presence of other compounds, can significantly influence the behavior of vanadyl oxalate.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Vanadyl oxalate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to activate and/or inhibit several enzymes, including phosphatases, ATPases, nucleases, and kinases . It also binds to serum proteins, particularly transferrin and albumin .

Cellular Effects

Vanadyl oxalate has notable effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have insulin-like effects, influencing tissue uptake, absorption, retention, distribution, and insulin-imitative activity .

Molecular Mechanism

The molecular mechanism of action of vanadyl oxalate is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that the charge-transfer from Zn2+ to coordinated nitrate groups might account for the generation of different nitric oxidative gases .

Temporal Effects in Laboratory Settings

The effects of vanadyl oxalate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies has been reported . For example, the thermal decomposition of vanadyl oxalate has been analyzed by thermogravimetry (TG) and differential scanning calorimetry (DSC) from room temperature up to 350°C .

Dosage Effects in Animal Models

The effects of vanadyl oxalate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, in vivo studies have shown that at low doses, vanadyl oxalate can counteract both the hyperglycemia and hyperlipidemia of diabetes in animal models .

Metabolic Pathways

Vanadyl oxalate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found to activate glucose-6-phosphate dehydrogenase in mammalian cells .

Transport and Distribution

Vanadyl oxalate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, it has been identified as a hole-transporting layer (HTL) to facilitate high power conversion efficiencies in organic solar cells .

特性

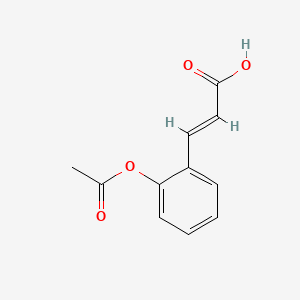

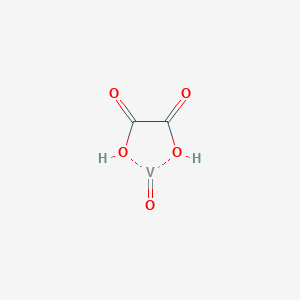

IUPAC Name |

oxalic acid;oxovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.O.V/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUCKKLSDGRKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O5V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287100 | |

| Record name | [Ethanedioato(2-)-κO1,κO2]oxovanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15500-04-6 | |

| Record name | [Ethanedioato(2-)-κO1,κO2]oxovanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium, [ethanedioato(2-)-κO1,κO2]oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。